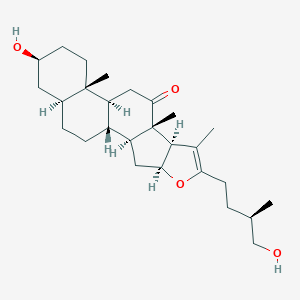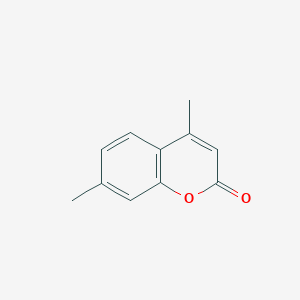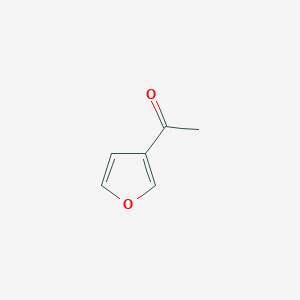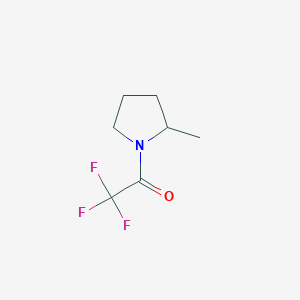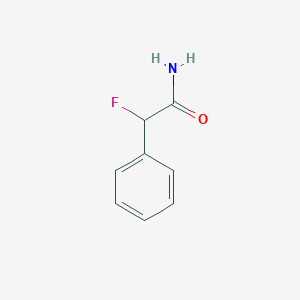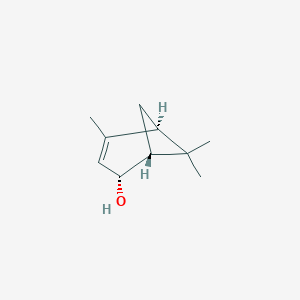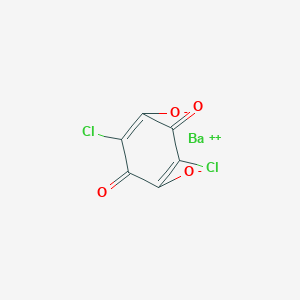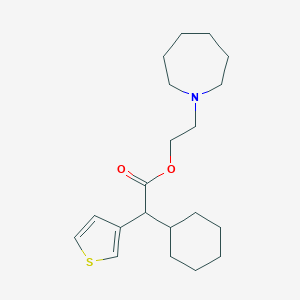
Mangan-Tricarbonyl-pi-Cyclopentadienyl
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of manganese tricarbonyl complexes often involves the reaction of cyclopentadienyl derivatives with manganese carbonyl precursors under various conditions. A novel method for preparing tricarbonyl(η5-pentadienyl)manganese has been developed through the reaction of 5-bromo-1,3-pentadiene with bromopentacarbonyl manganese under phase transfer catalysis conditions, showcasing the versatility of synthetic approaches in organometallic chemistry (McDaniel & Abu-Baker, 1993).
Molecular Structure Analysis
The molecular structure of manganese, tricarbonyl-π-cyclopentadienyl, has been extensively studied. For instance, gas-phase electron diffraction at 70°C has revealed two models fitting the experimental data, suggesting a free rotation of the Mn(CO)3 moiety about the Mn-X axis (X being the center of the cyclopentadienyl ring) or a staggered arrangement of the carbonyl groups relative to the cyclopentadienyl ring (Almond et al., 1994).
Wissenschaftliche Forschungsanwendungen
Potenzielle Antikrebsmittel
Mangan(I)-Tricarbonyl-Komplexe wurden hinsichtlich ihres Potenzials als Antikrebsmittel untersucht. Sie haben eine zytotoxische Wirkung auf Krebszellen durch verschiedene Mechanismen gezeigt, wie z. B. die Erzeugung reaktiver Sauerstoffspezies (ROS), CO-Freisetzung, mitochondriale Schädigung, DNA-Spaltung, Autophagie und Apoptose .
Stabilisator für Silikonflüssigkeit
Mangan-Tricarbonyl-Cyclopentadienyl hat sich als sehr effektiv als Stabilisator für PMS-100-Silikonflüssigkeit erwiesen . Dies deutet auf seine potenzielle Verwendung in der Herstellung und Verarbeitung von Silikonprodukten hin.
Katalysator in chemischen Reaktionen
Diese Verbindung wird oft als Katalysator in verschiedenen chemischen Reaktionen verwendet . Seine einzigartigen Eigenschaften machen ihn geeignet, bestimmte Arten von Reaktionen zu ermöglichen, insbesondere solche, die Kohlenmonoxid beinhalten.
Synthese von 1,3-Dienen
Die Verbindung kann zur Synthese verschiedener 1,3-Dienale oder 1,3-Dienone verwendet werden . Diese Strategie ist sowohl in intramolekularen als auch in intermolekularen Protokollen anwendbar, was sie zu einem vielseitigen Werkzeug in der organischen Synthese macht.
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft wurde diese Verbindung in Experimenten mit Silizium verwendet
Wirkmechanismus
Target of Action
Manganese, tricarbonyl-pi-cyclopentadienyl-, also known as carbon monoxide;cyclopenta-1,3-diene;manganese, primarily targets the central nervous system and kidneys . It is known to cause changes in these organs upon exposure .
Mode of Action
The compound interacts with its targets through a process of decarbonylation . This is an activation step in which the compound loses a carbonyl group (CO), resulting in the release of carbon monoxide and other toxic or irritating gases . This interaction can lead to changes in the target organs, such as irritation and potential damage .
Biochemical Pathways
It is known that the compound undergoes a rapid reaction with o2 in air , which could potentially affect various oxidative processes within the body
Pharmacokinetics
It is known that the compound can enter the body through inhalation, skin absorption, and ingestion . Once inside the body, it can distribute to various organs, including the central nervous system and kidneys . The compound is also known to sublime at 75-77°C , which could potentially affect its bioavailability.
Result of Action
Exposure to the compound can result in a range of effects, including skin irritation, pulmonary edema, convulsions, and changes in the central nervous system and kidneys . It can also decrease resistance to infection . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the compound is known to rapidly react with O2 in air , which could potentially affect its stability and efficacy. Additionally, heating the compound can cause it to decompose and produce toxic or irritating gases , which could also influence its action
Safety and Hazards
Eigenschaften
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENDTHIEZAWVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5MnO3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12079-65-1 | |
| Record name | Manganese, tricarbonyl(.eta.5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

